D-Sedoheptulose-7-phosphate barium salt
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Overview
Description
D-Sedoheptulose-7-phosphate barium salt: is a chemical compound with the molecular formula C7H13O10P • Ba and a molecular weight of 425.5 g/mol . It is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway in cells . This compound is also involved in carbon fixation in photosynthetic organisms and the biosynthesis of lipopolysaccharides, amino acids, secondary metabolites, and antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Sedoheptulose-7-phosphate barium salt can be synthesized through chemical synthesis methods. The preparation involves the reaction of D-sedoheptulose-7-phosphate with barium salts under controlled conditions . The compound is typically obtained as a crystalline solid and is soluble in phosphate-buffered saline (PBS) at pH 7.2 .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: D-Sedoheptulose-7-phosphate barium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorylated sugars, while reduction can produce dephosphorylated derivatives .
Scientific Research Applications
Chemistry: D-Sedoheptulose-7-phosphate barium salt is used as an intermediate in the synthesis of various biochemical compounds. It plays a role in the study of carbohydrate metabolism and enzymatic reactions .
Biology: In biological research, this compound is used to investigate the pentose phosphate pathway and its role in cellular metabolism. It is also involved in studies related to photosynthesis and carbon fixation .
Medicine: It serves as a precursor for the synthesis of antibiotics and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of various biochemical products, including lipopolysaccharides and amino acids .
Mechanism of Action
D-Sedoheptulose-7-phosphate barium salt exerts its effects through its role as an intermediate in the pentose phosphate pathway. In this pathway, the enzyme transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, generating D-fructose-6-phosphate . This reaction is crucial for the production of NADPH and ribose-5-phosphate, which are essential for cellular biosynthesis and antioxidant defense .
Comparison with Similar Compounds
D-Fructose-6-phosphate: Another intermediate in the pentose phosphate pathway.
D-Ribose-5-phosphate: A product of the pentose phosphate pathway involved in nucleotide synthesis.
D-Glucose-6-phosphate: An initial substrate in the pentose phosphate pathway.
Uniqueness: D-Sedoheptulose-7-phosphate barium salt is unique due to its specific role in the pentose phosphate pathway and its involvement in various biosynthetic processes. Unlike other intermediates, it serves as a precursor for the synthesis of lipopolysaccharides, amino acids, and secondary metabolites .
Properties
Molecular Formula |
C7H13BaO10P |
---|---|
Molecular Weight |
425.47 g/mol |
IUPAC Name |
barium(2+);[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7?;/m0./s1 |
InChI Key |
CXUFELXUIHDDQP-XPWALFIUSA-L |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Origin of Product |
United States |
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